
Rosiglitazone sodium
Descripción general
Descripción
Rosiglitazone sodium is a thiazolidinedione class antidiabetic drug used to improve glycemic control in adults with type 2 diabetes mellitus. It works as an insulin sensitizer by binding to the peroxisome proliferator-activated receptor gamma (PPARγ) in fat cells, making them more responsive to insulin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone sodium involves several steps:
Reaction of 2-chloropyridine with 2-methylaminoethanol: This reaction, catalyzed by trityl sodium, produces 2-[N-methyl-N-(2-pyridine)amino]ethanol.
Williamson Synthesis Reaction: The N-substituted benzaldehyde and 4-fluorobenzaldehyde undergo a Williamson synthesis reaction catalyzed by bis(trimethylsilyl)amino potassium to form 4-[2-[N-methyl-N-(2-pyridine)amino]ethoxy]benzaldehyde.
Condensation Reaction: This intermediate undergoes a condensation reaction with thiazoline-2,4-diketone to yield 5-{4-[2-[N-methyl-N-(2-pyridine)amino]ethoxy]benzylidene}thiazoline-2,4-diketone.
Reduction Reaction: Finally, the compound is reduced under the catalysis of an organic manganese reagent to obtain rosiglitazone.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of water as a green solvent and avoids column chromatography in the final steps to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Rosiglitazone sodium undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and organic manganese reagents are frequently used.
Substitution: Trityl sodium and bis(trimethylsilyl)amino potassium are used as catalysts.
Major Products
The major products formed from these reactions include various intermediates like 2-[N-methyl-N-(2-pyridine)amino]ethanol and 4-[2-[N-methyl-N-(2-pyridine)amino]ethoxy]benzaldehyde, leading to the final product, this compound .
Aplicaciones Científicas De Investigación
Therapeutic Uses
-
Management of Type 2 Diabetes Mellitus
- Rosiglitazone is primarily indicated for the management of type 2 diabetes, either as monotherapy or in combination with other oral hypoglycemic agents such as metformin or sulfonylureas. Clinical studies show that it can reduce hemoglobin A1c levels by 1-2% compared to placebo, similar to the effects of metformin and sulfonylureas .
-
Cardiovascular Benefits
- Research indicates that rosiglitazone may have protective effects on vascular health. It has been shown to decrease intimal-medial thickness and inhibit atherosclerosis development in vascular smooth muscle cells. This is attributed to its ability to modulate gene expression related to vascular health .
- Potential Neuroprotective Effects
-
Renal Applications
- Recent studies have explored the role of rosiglitazone in renal function, particularly its effects on sodium and water reabsorption processes. It has been observed to activate renal sodium transporters, leading to sodium retention, which can be beneficial in specific clinical contexts but also poses risks for fluid retention .
RECORD Study
The Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of glycemia in Diabetes (RECORD) study was a significant trial comparing rosiglitazone with other glucose-lowering therapies. The study involved over 1,100 participants and demonstrated that rosiglitazone effectively maintained glycemic control over 18 months while assessing cardiovascular outcomes .
Sodium Arsenite-Induced Vascular Dysfunction
A study investigating the effects of rosiglitazone on sodium arsenite-induced vascular endothelial dysfunction revealed that treatment with rosiglitazone significantly improved endothelial function and reduced oxidative stress markers. This highlights its potential therapeutic role beyond diabetes management .
Pharmacokinetics and Safety Profile
- Bioavailability : Rosiglitazone has high bioavailability (approximately 99%) and is extensively protein-bound.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Adverse Effects : Common side effects include fluid retention, weight gain, and potential cardiovascular risks. Monitoring is essential for patients using this medication .
Mecanismo De Acción
Rosiglitazone sodium exerts its effects by activating the PPARγ receptor, which influences the production of various gene products involved in glucose and lipid metabolism. This activation improves the target cell response to insulin without increasing pancreatic insulin secretion . It also has anti-inflammatory effects by reducing nuclear factor kappa-B (NFκB) levels and increasing inhibitor (IκB) levels .
Comparación Con Compuestos Similares
Similar Compounds
Pioglitazone: Another thiazolidinedione used for glycemic control in type 2 diabetes.
Troglitazone: Previously used but withdrawn due to liver toxicity.
Uniqueness
Rosiglitazone sodium is unique in its high efficacy as an insulin sensitizer and its additional effects, such as anti-inflammatory and potential anti-cancer properties . it has a higher cardiovascular risk compared to pioglitazone, which has limited its use in some regions .
Actividad Biológica
Rosiglitazone sodium, a member of the thiazolidinedione class of drugs, is primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity is predominantly mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to enhanced insulin sensitivity and various metabolic effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and associated clinical findings.
Rosiglitazone acts as a selective agonist for PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The activation of PPAR-γ enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver. This results in:
- Increased glucose uptake : Enhanced expression of glucose transporter GLUT-4 in adipose tissues .
- Improved lipid profile : Modulation of lipid metabolism leading to changes in cholesterol levels, including increases in HDL and LDL .
- Anti-inflammatory effects : Reduction in nuclear factor kappa-B (NFκB) levels, which may contribute to its beneficial cardiovascular effects .
Glycemic Control
Clinical studies have demonstrated that rosiglitazone effectively lowers fasting plasma glucose (FPG) levels and improves glycemic control in patients with T2DM. In a double-blind study involving 369 patients, significant reductions in FPG were observed with doses of 4 mg, 8 mg, and 12 mg after eight weeks compared to placebo .
Dose (mg) | Change in FPG (mmol/L) | Statistical Significance |
---|---|---|
4 | -0.9 | P = 0.0003 |
8 | -2.0 | P < 0.0001 |
12 | -1.7 | P < 0.0001 |
Placebo | +0.4 |
Cardiovascular Effects
While rosiglitazone is beneficial for glycemic control, it has been associated with fluid retention and an increased risk of heart failure. The RECORD study indicated that although rosiglitazone did not significantly increase overall cardiovascular mortality compared to other treatments, it was linked with higher hospitalization rates for heart failure .
Hyponatremia
One notable case involved an elderly woman who developed severe hyponatremia attributed to rosiglitazone use. This case highlighted the potential for the syndrome of inappropriate antidiuretic hormone secretion (SIADH) as a serious adverse effect . The patient presented with sodium levels as low as 110 mEq/L and required hypertonic saline treatment after discontinuation of rosiglitazone.
Renal Effects
Rosiglitazone has been shown to influence renal function by activating sodium and water reabsorption pathways. A study conducted on Sprague-Dawley rats indicated that treatment with rosiglitazone led to decreased urine volume and sodium excretion while increasing the abundance of renal transporters involved in sodium retention .
Parameter | Control Group | Rosiglitazone Group |
---|---|---|
Urine Volume (mL) | Baseline | Decreased by 22% |
Sodium Excretion (mmol/day) | Baseline | Decreased by 44% |
Creatinine Clearance (%) | Baseline | Decreased by 35% |
Propiedades
IUPAC Name |
sodium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHHIYSRDUSCX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316371-83-2 | |
Record name | Rosiglitazone sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROSIGLITAZONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4MBO751R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.